molecular formula C7H12N4O2 B13229869 Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoate

Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoate

Cat. No.: B13229869
M. Wt: 184.20 g/mol
InChI Key: QREBOAUJPNVZBA-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoate is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their stability and ability to form hydrogen bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoate typically involves the reaction of 2-aminoacrylates with aryldiazonium salts under metal-free conditions. This method is efficient and displays excellent functional group tolerance . Another method involves the reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. For instance, using acetonitrile as a solvent and a copper catalyst system can improve the yield and reduce the cost of production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield amines .

Scientific Research Applications

Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Biological Activity

Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoate, also known as methyl 2-amino-3-(triazolyl)butanoate hydrochloride, has garnered significant attention in recent years due to its diverse biological activities. This compound is characterized by the presence of a triazole moiety, which has been associated with various pharmacological properties. This article presents a detailed examination of the biological activity of this compound, focusing on its anticancer properties, immunomodulatory effects, and potential applications in drug development.

  • Molecular Formula : C₇H₁₃ClN₄O₂
  • Molecular Weight : 220.66 g/mol
  • CAS Number : 1822351-65-4

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. The compound has been tested against various cancer cell lines, demonstrating promising results.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of several triazole derivatives, this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and melanoma (A-375) cell lines. The IC₅₀ values were reported as follows:

CompoundCell LineIC₅₀ (µM)
Methyl 2-amino-3-(triazolyl)butanoateMCF-7175 ± 3.2
Methyl 2-amino-3-(triazolyl)butanoateA-375323 ± 2.6
Methotrexate (Control)MCF-7343 ± 3.6
Methotrexate (Control)A-375418 ± 2

These findings indicate that methyl 2-amino-3-(triazolyl)butanoate possesses greater potency than methotrexate in inhibiting the growth of these cancer cell lines .

The mechanism underlying the anticancer activity of triazole derivatives is believed to involve their ability to interact with key enzymes and proteins involved in cancer cell proliferation. Specifically, docking studies have shown strong binding affinities to B-Raf kinase and human dihydrofolate reductase (hDHFR), which are critical targets in cancer therapy .

Immunomodulatory Effects

In addition to its anticancer properties, methyl 2-amino-3-(triazolyl)butanoate has also been investigated for its immunomodulatory effects. Research indicates that compounds containing the triazole moiety can enhance immune responses.

Case Study: Immunostimulant Activity

A study involving a triazole derivative demonstrated that it elicited a stronger immune response compared to controls. The enhancement in specific antibody production was statistically significant (p < 0.05), indicating potential applications in vaccine development and immunotherapy .

Summary of Biological Activities

The biological activities of methyl 2-amino-3-(triazolyl)butanoate can be summarized as follows:

Activity TypeDescription
Anticancer Significant cytotoxicity against MCF-7 and A-375 cell lines
Immunomodulatory Enhancement of specific antibody production and immune response
Mechanism Strong binding to key enzymes (B-Raf kinase and hDHFR)

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

methyl 2-amino-3-(triazol-2-yl)butanoate

InChI

InChI=1S/C7H12N4O2/c1-5(6(8)7(12)13-2)11-9-3-4-10-11/h3-6H,8H2,1-2H3

InChI Key

QREBOAUJPNVZBA-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)N)N1N=CC=N1

Origin of Product

United States

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